molecular formula C20H12BrNO5S2 B12164317 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

Cat. No.: B12164317
M. Wt: 490.4 g/mol
InChI Key: OREZDCBPAATILW-UHFFFAOYSA-N
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Description

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure. This compound contains multiple functional groups, including bromine, oxygen, sulfur, and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of functional groups: Bromination, oxidation, and other functional group transformations are carried out under controlled conditions to ensure the desired substitution pattern.

    Final purification: The compound is purified using techniques such as column chromatography and recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as:

    Inhibition: Binding to the active site of an enzyme and preventing its catalytic activity.

    Activation: Enhancing the activity of a receptor or enzyme through allosteric modulation.

    Signaling pathways: Influencing cellular signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar tetracyclic structures and functional groups, such as other brominated tetracyclic acids.

    Uniqueness: The presence of multiple functional groups and the specific arrangement of atoms in the tetracyclic core make this compound distinct. Its unique structure imparts specific chemical reactivity and biological activity that may not be observed in closely related compounds.

Properties

Molecular Formula

C20H12BrNO5S2

Molecular Weight

490.4 g/mol

IUPAC Name

4-bromo-8,15-dioxo-14-phenyl-9-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C20H12BrNO5S2/c21-9-6-7-11-12(8-9)13-14(27-19(11)25)16(18(23)24)28-17-15(13)29-20(26)22(17)10-4-2-1-3-5-10/h1-8,13-14,16H,(H,23,24)

InChI Key

OREZDCBPAATILW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4C(C(S3)C(=O)O)OC(=O)C5=C4C=C(C=C5)Br)SC2=O

Origin of Product

United States

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